Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester
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Overview
Description
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is an organic compound characterized by the presence of iodine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of acetic acid derivatives with 2,4,6-triiodophenol. One common method includes the reaction of 2,4,6-triiodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: Due to its iodine content, it may be explored for use in radiolabeling and imaging studies.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, (2,4,6-triiodophenoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog with herbicidal properties.
(4-Iodophenyl)acetic acid: A related compound with a single iodine atom.
2-(2,4,6-Triiodophenoxy)acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
90347-82-3 |
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Molecular Formula |
C9H7I3O3 |
Molecular Weight |
543.86 g/mol |
IUPAC Name |
methyl 2-(2,4,6-triiodophenoxy)acetate |
InChI |
InChI=1S/C9H7I3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 |
InChI Key |
ULCCOFNXYJUKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1I)I)I |
Origin of Product |
United States |
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